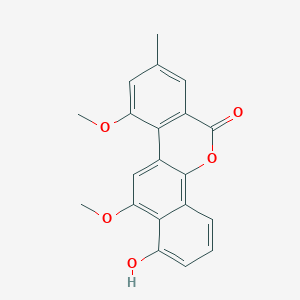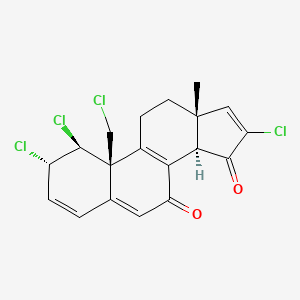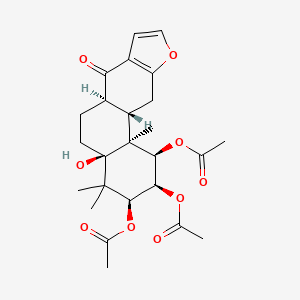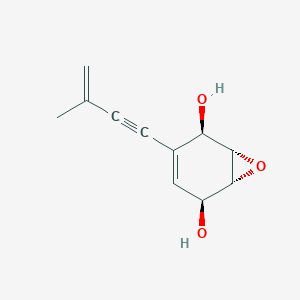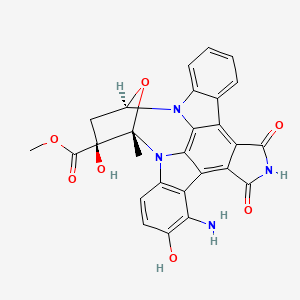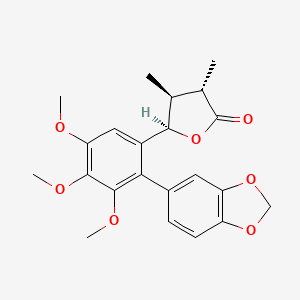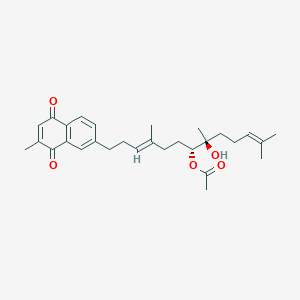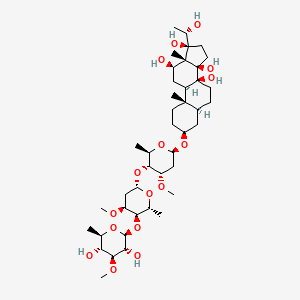
2,2',5-Trichloro-4-hydroxybiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2',5-Trichloro-4-hydroxybiphenyl is a member of biphenyls, a dichlorobenzene and a member of monochlorobenzenes.
Applications De Recherche Scientifique
Environmental Impact and Remediation
- Dehalogenation and Environmental Transformation: Chlorinated hydroxybiphenyls, including variants like 2,2',5-Trichloro-4-hydroxybiphenyl, have been a subject of study due to their environmental persistence and potential toxic effects. The oxidative dehalogenation of these compounds by laccases from white-rot fungi has been explored. This research demonstrates the ability of these enzymes to not only dechlorinate chlorinated hydroxybiphenyls but also to form dechlorinated di- and oligomeric products, indicating a pathway for environmental remediation of these compounds (Kordon, Mikolasch, & Schauer, 2010).
Molecular Interaction and Biological Impact
- Estrogenicity and Antiestrogenicity: Research on hydroxylated polychlorinated biphenyls, including structures similar to 2,2',5-Trichloro-4-hydroxybiphenyl, has shown that these compounds can exhibit estrogenic and antiestrogenic activities. The structure-activity relationship studies provide insights into how alterations in molecular structure can influence their interaction with estrogen receptors, with implications for both environmental and human health (Connor et al., 1997).
Chemical Properties and Synthesis
- Chemical Analysis and Synthesis Methods: The synthesis of related chlorinated hydroxybiphenyls and their analysis in environmental samples have been investigated. Techniques such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry have been developed for detecting these compounds in various mediums, contributing to our understanding of their distribution and persistence in the environment (Agüera et al., 2003).
Photolysis and Environmental Degradation
- Photolytic Degradation: The study of photolytic degradation of chlorinated hydroxybiphenyls, including 2,2',5-Trichloro-4-hydroxybiphenyl, in various solutions has been conducted. These studies provide insights into the environmental fate of these compounds and their breakdown under different conditions, which is essential for understanding their long-term environmental impact (Zhang et al., 2020).
Propriétés
Nom du produit |
2,2',5-Trichloro-4-hydroxybiphenyl |
|---|---|
Formule moléculaire |
C12H7Cl3O |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
2,5-dichloro-4-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H7Cl3O/c13-9-4-2-1-3-7(9)8-5-11(15)12(16)6-10(8)14/h1-6,16H |
Clé InChI |
BGKASHGJDDQEFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)O)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)O)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






